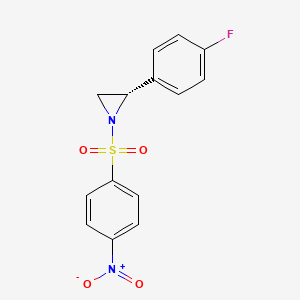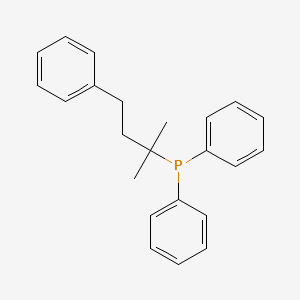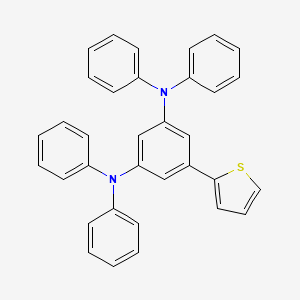![molecular formula C29H32N3Se+ B15159856 Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- CAS No. 711601-41-1](/img/structure/B15159856.png)
Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-: is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is notable for its unique structure, which includes three dimethylamino groups attached to a phenyl ring, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- typically involves a Mannich reaction, where phenol, formaldehyde, and dimethylamine are reacted in a reactor under vacuum conditions. The water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous removal of water and precise control of temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the tertiary amine groups, converting them into secondary or primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Secondary or primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- is widely used as a catalyst in epoxy resin chemistry. It acts as a homopolymerization catalyst for epoxy resins and as an accelerator with epoxy resin curing agents . It is also used in polyurethane chemistry and as a trimerization catalyst with polymeric methylene diphenyl diisocyanate.
Biology and Medicine: The compound’s ability to complex with transition metals makes it useful in biological studies involving metal ion interactions
Industry: In the industrial sector, this compound is used in the production of coatings, sealants, composites, adhesives, and elastomers. Its high functionality allows it to be grafted into polymer backbones, enhancing the properties of the resulting materials .
Mécanisme D'action
The mechanism of action of Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- involves its ability to act as a catalyst in various chemical reactions. The tertiary amine groups facilitate nucleophilic attacks, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions. These functionalities enable the compound to stabilize transition states and lower the activation energy of reactions.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(dimethylaminomethyl)phenol: This compound shares a similar structure but lacks the selenium atom, making it less versatile in certain applications.
Tris(4-dimethylaminophenyl)methane: Another similar compound, but with a different central atom, affecting its reactivity and applications.
Uniqueness: Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- is unique due to the presence of selenium, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with selenium.
Propriétés
Numéro CAS |
711601-41-1 |
|---|---|
Formule moléculaire |
C29H32N3Se+ |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
[4-[4,6-bis[4-(dimethylamino)phenyl]selenopyran-2-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C29H32N3Se/c1-30(2)25-13-7-21(8-14-25)24-19-28(22-9-15-26(16-10-22)31(3)4)33-29(20-24)23-11-17-27(18-12-23)32(5)6/h7-20H,1-6H3/q+1 |
Clé InChI |
MQHBZGNPDUNGEY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC(=[N+](C)C)C=C3)[Se]C(=C2)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



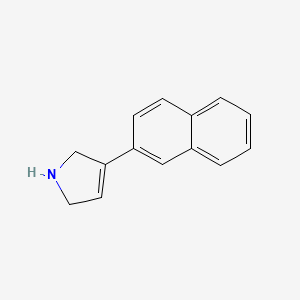
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)

![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
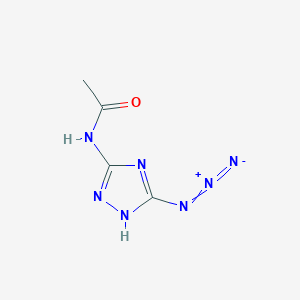
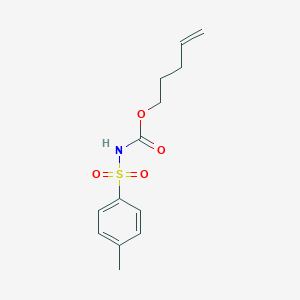
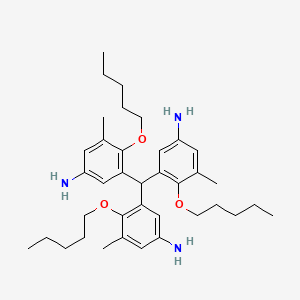
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
